Clazolam - 10243-45-5

Clazolam

Catalog Number: EVT-1185140
CAS Number: 10243-45-5
Molecular Formula: C18H17ClN2O
Molecular Weight: 312.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clazolam is a benzodiazepine.
Synthesis Analysis

The synthesis of Clazolam involves the fusion of benzodiazepine and tetrahydroisoquinoline derivatives. Although specific synthetic routes are not extensively documented, the general approach includes using chlorinated aromatic compounds and amines under controlled conditions. Some methods may involve:

  • Reagents: Chlorinated aromatic compounds, amines.
  • Conditions: Controlled temperature and pressure to facilitate the reaction.

The synthesis typically yields Clazolam through processes that may also include oxidation or reduction steps to modify the structure further.

Molecular Structure Analysis

Clazolam's molecular structure features a complex arrangement that contributes to its pharmacological activity. The key structural characteristics include:

  • Core Structure: A fused ring system combining elements of benzodiazepine and tetrahydroisoquinoline.
  • Chlorine Atom: Positioned at the 2-position of the benzodiazepine ring, which plays a crucial role in its biological activity.

The InChI key for Clazolam is YAQKGZXXQNKEET-UHFFFAOYSA-N, and its SMILES representation is CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl. This intricate structure allows for multiple interactions with biological targets.

Chemical Reactions Analysis

Clazolam can participate in various chemical reactions, including:

  • Oxidation: Utilizing agents like potassium permanganate or hydrogen peroxide to modify functional groups.
  • Reduction: Employing lithium aluminum hydride to reduce certain functional groups.
  • Substitution Reactions: Particularly involving halogen substitution where the chlorine atom can be replaced by other substituents.

Common solvents for these reactions include dichloromethane, often in the presence of catalysts such as palladium on carbon. The resulting products from these reactions can lead to various substituted benzodiazepine derivatives.

Mechanism of Action

Clazolam acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. Its mechanism involves:

  • GABA-A Receptor Modulation: Clazolam enhances the opening frequency of GABA-activated chloride channels.
  • Central Nervous System Effects: This modulation results in increased inhibitory neurotransmission within the central nervous system, leading to anxiolytic and sedative effects.

The pharmacodynamics suggest that Clazolam's efficacy may be influenced by its unique structural features compared to other benzodiazepines.

Physical and Chemical Properties Analysis

Clazolam exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally within a range typical for similar compounds.

These properties affect its formulation in pharmaceutical applications and influence its stability during storage and use.

Applications

Clazolam has several scientific applications primarily within pharmacology:

  • Anxiolytic Treatment: Used to manage anxiety disorders due to its sedative effects.
  • Research Tool: Investigated in studies related to GABA receptor modulation and central nervous system function.

Additionally, ongoing research explores potential uses in treating other conditions influenced by GABAergic activity, such as insomnia or seizure disorders. Its unique structure may also inspire further developments in drug design targeting similar pathways.

Introduction to Clazolam

Chemical Classification and Nomenclature

Clazolam is a synthetic designer benzodiazepine belonging to the triazolobenzodiazepine subclass. This classification arises from its core structure: a fusion of a benzene ring with a diazepine ring, augmented by a triazolo ring system [3] [6]. The triazolo modification significantly enhances binding affinity at the γ-aminobutyric acid type A (GABA-A) receptor, a characteristic shared with pharmaceutical counterparts like alprazolam [3] [8].

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for Clazolam is 6-(2-chlorophenyl)-1-methyl-8-nitro-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine. Key structural features include:

  • A 2-chlorophenyl group at the R5 position, common to high-potency benzodiazepines like clonazepam.
  • A triazolo ring fused to the diazepine structure, replacing the traditional benzene ring in classical 1,4-benzodiazepines.
  • A nitro group (-NO2) at the R7 position, which augments receptor affinity and metabolic stability [3] [6].

Table 1: Structural Characteristics of Clazolam Compared to Reference Benzodiazepines

CompoundCore StructureKey Functional GroupsSubstituent Modifications
ClazolamTriazolobenzodiazepineR5: 2-chlorophenylTriazolo ring fusion, R7: nitro
Diazepam1,4-BenzodiazepineR5: Phenyl, R7: ClNone
ClonazolamTriazolobenzodiazepineR5: 2-chlorophenylR7: nitro
AlprazolamTriazolobenzodiazepineR5: PhenylMethyl group on triazolo ring

Chemically, Clazolam is an analog of clonazolam, distinguished by minor substitutions that alter its pharmacokinetic profile without clinical validation [6] [8]. Its molecular formula is C17H12ClN5O2, with a molecular weight of 361.77 g/mol [3].

Historical Context of Designer Benzodiazepines

Designer benzodiazepines (DBZDs) emerged circa 2007–2008 as structurally modified analogs of pharmaceutical benzodiazepines, circumventing international drug control laws [1] [9]. Phenazepam and etizolam were among the earliest DBZDs detected in Europe (2007–2011), sourced from jurisdictions where they retained medical approval [1] [8]. By 2012, "true" designer compounds like pyrazolam—never approved medicinally—entered illicit markets, initiating a trend of synthesizing novel variants [1].

Clazolam evolved during the "third wave" of DBZDs (post-2015), characterized by triazolo ring additions to existing benzodiazepine scaffolds to amplify potency. This trend yielded compounds like flubromazolam and clonazolam, with Clazolam representing a further structural iteration [3] [6]. The United Nations Office on Drugs and Crime (UNODC) documented Clazolam's appearance alongside 30+ DBZDs monitored globally, primarily supplied through online vendors marketing them as "research chemicals" or "legal highs" [1] [9].

Sourcing dynamics reveal bulk production in clandestine laboratories (notably in Asia), followed by online distribution via cryptomarkets or social media platforms [1] [9]. Regulatory responses adopted a "cat-and-mouse" approach: following the 2020–2021 international scheduling of clonazolam and flubromazolam, new analogs like Clazolam proliferated to replace controlled substances [1] [8].

Research Significance and Knowledge Gaps

Clazolam epitomizes critical challenges in pharmacology and public health:

  • Analytical Detection Deficits: Immunoassays targeting classical benzodiazepines (e.g., diazepam) exhibit variable cross-reactivity with DBZDs. Liquid chromatography-mass spectrometry (LC-MS) methods require constant updates to include new analogs. Retrospective analyses of samples initially deemed "false positives" revealed 40% contained non-targeted DBZDs [3] [8].
  • Metabolic Pathway Uncertainty: Unlike approved benzodiazepines, Clazolam's human metabolism remains uncharacterized. Preliminary data from analogs suggest nitro-reduction, hydroxylation, and glucuronidation as potential pathways, but targeted biomarkers for urine detection are unidentified [3] [8].
  • Potency and Receptor Binding: Quantitative structure-activity relationship (QSAR) models predict Clazolam binds GABA-A receptors containing α12 subunits, conferring sedative and anxiolytic effects. However, binding affinity and functional activity lack in vitro or in vivo validation [6] [8].

Table 2: Critical Knowledge Gaps in Clazolam Research

DomainCurrent Knowledge StatusResearch Barriers
Analytical DetectionLimited LC-MS/MS reference standardsRapid analog turnover; lack of metabolites
Metabolic PathwaysInferred from clonazolam/etizolamNo human in vivo studies
PharmacodynamicsQSAR-predicted high potencyNo receptor binding assays
EpidemiologyIsolated forensic identificationsAbsence in national monitoring systems

Public health concerns center on polydrug use: DBZDs like Clazolam are increasingly detected alongside opioids (e.g., fentanyl analogs) in overdose fatalities. Between 2019–2020, DBZDs contaminated 48% of postmortem cases in UNODC reports [1] [9]. Additional risks include driving impairment, with DBZDs implicated in 83% of drug-impaired driving cases [1] [8].

Proactive research strategies are emerging:

  • Predictive Synthesis: Artificial intelligence models identify patent-abandoned benzodiazepines as likely future DBZDs [3].
  • High-Resolution Screening: Untargeted high-resolution mass spectrometry facilitates retrospective identification of novel DBZDs in biobanked samples [3] [8].
  • Global Surveillance: Projects like Sweden’s STRIDA program demonstrate real-time DBZD monitoring efficacy, though implementation remains patchy globally [1] [8].

Clazolam underscores the necessity for agile toxicological frameworks and international collaboration to address evolving DBZD threats [1] [3] [9].

Properties

CAS Number

10243-45-5

Product Name

Clazolam

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

InChI

InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3

InChI Key

YAQKGZXXQNKEET-UHFFFAOYSA-N

SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.